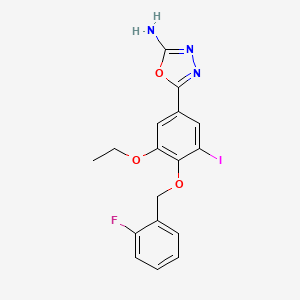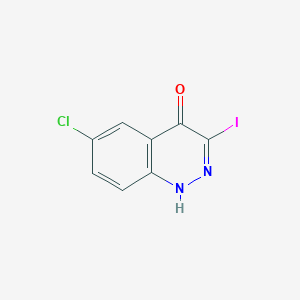
6-Chloro-3-iodocinnolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-iodocinnolin-4(1H)-one is a heterocyclic organic compound that belongs to the cinnoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodocinnolin-4(1H)-one typically involves the halogenation of cinnoline derivatives. A common method includes the iodination of 6-chlorocinnolin-4(1H)-one using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the halogen groups, potentially leading to dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-iodocinnolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms may play a crucial role in binding to these targets, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chlorocinnolin-4(1H)-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
3-Iodocinnolin-4(1H)-one: Lacks the chlorine atom, leading to different chemical properties.
6-Bromo-3-iodocinnolin-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity.
Uniqueness
6-Chloro-3-iodocinnolin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation may provide distinct advantages in specific applications, such as increased binding affinity to certain biological targets.
Eigenschaften
Molekularformel |
C8H4ClIN2O |
|---|---|
Molekulargewicht |
306.49 g/mol |
IUPAC-Name |
6-chloro-3-iodo-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13) |
InChI-Schlüssel |
JGDOUDPCVVVNLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=NN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)

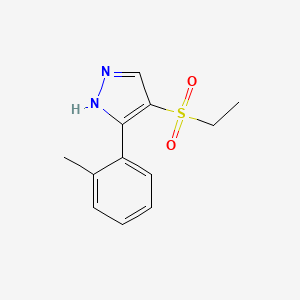

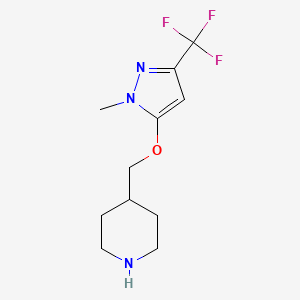



![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)


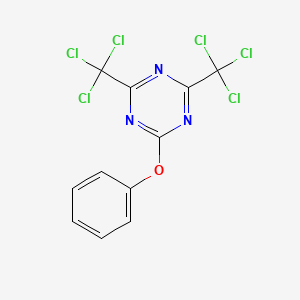
![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)
